5-Chloro-N,N-dibenzyl-2-methylaniline
Description
Overview of Aniline (B41778) Derivatives as Fundamental Organic Synthons
Aniline derivatives are crucial building blocks, or synthons, in organic chemistry. youtube.com Their utility stems from the reactivity of the amino group and the potential for substitution on the aromatic ring. researchgate.net This dual reactivity allows for the construction of a diverse array of molecular architectures. researchgate.netresearchgate.net Aniline derivatives are integral to the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. researchgate.netuva.nlnbinno.comguidechem.com The introduction of various substituents onto the aniline core can significantly modify the electronic and steric properties of the molecule, thereby influencing its reactivity and the properties of the resulting products. rsc.org
Significance of N,N-Disubstituted Anilines in Complex Molecular Construction
The substitution of both hydrogen atoms on the nitrogen of the aniline amino group, creating N,N-disubstituted anilines, is a key strategy in the synthesis of complex molecules. nih.govresearchgate.net This modification prevents N-H reactivity, such as unwanted side reactions, and introduces steric bulk that can direct the regioselectivity of subsequent reactions. N,N-disubstituted anilines are found in a variety of functional materials and biologically active compounds. The development of efficient methods for their synthesis, including metal-free approaches, continues to be an active area of research. nih.govresearchgate.net
Positioning of Halogenated N,N-Dibenzylanilines within Advanced Synthetic Strategies
The incorporation of halogen atoms into the structure of N,N-dibenzylanilines adds another layer of synthetic versatility. nih.govcolumbia.edu Halogens can act as directing groups in electrophilic aromatic substitution reactions and serve as handles for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This makes halogenated N,N-dibenzylanilines valuable intermediates in the synthesis of complex, polyfunctional molecules. The selective introduction of halogens into aniline derivatives is a well-established synthetic strategy. nih.gov
Research Landscape and Gaps Pertaining to 5-Chloro-N,N-dibenzyl-2-methylaniline
A thorough review of the scientific literature reveals a significant research gap concerning the specific compound this compound. While extensive research exists on its precursor, 5-chloro-2-methylaniline (B43014), and on the broader class of N,N-dibenzylanilines, dedicated studies on the synthesis, properties, and applications of this compound are notably absent. nbinno.comguidechem.comsigmaaldrich.comprepchem.comnih.govgoogle.commerckmillipore.comprepchem.comgoogle.comfishersci.comtcichemicals.com This lack of focused research presents an opportunity for future investigations into the unique characteristics and potential uses of this specific molecule. A related compound, 5-chloro-N-(2-chlorobenzylidene)-2-methylaniline, has been cataloged, indicating the feasibility of derivatizing the amino group of 5-chloro-2-methylaniline. sigmaaldrich.com
Physicochemical Properties of 5-Chloro-2-methylaniline
The starting material for the potential synthesis of the title compound is well-characterized.
| Property | Value | Reference |
| CAS Number | 95-79-4 | sigmaaldrich.com |
| Molecular Formula | C7H8ClN | nih.gov |
| Molecular Weight | 141.60 g/mol | nih.gov |
| Appearance | Grayish-white solid | nih.gov |
| Melting Point | 22-27 °C | sigmaaldrich.com |
| Boiling Point | 237 °C at 1013 hPa | sigmaaldrich.com |
| Density | 1.17 g/cm³ at 20 °C | sigmaaldrich.com |
| Flash Point | 160 °C | sigmaaldrich.com |
Proposed Synthesis and Potential Research Directions
Given the absence of specific literature, a plausible synthetic route to this compound would involve the N-alkylation of 5-chloro-2-methylaniline with benzyl (B1604629) halide in the presence of a suitable base.
Further research could explore the following:
Optimization of Synthetic Methods: Investigating different solvents, bases, and reaction conditions to achieve high yields and purity.
Characterization: Full spectroscopic and crystallographic analysis to determine the precise structure and conformation of the molecule.
Reactivity Studies: Exploring its utility in cross-coupling reactions and other transformations to build more complex molecular scaffolds.
Biological Screening: Evaluating its potential as a lead compound in medicinal chemistry, drawing parallels with other halogenated and N,N-disubstituted anilines.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-dibenzyl-5-chloro-2-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN/c1-17-12-13-20(22)14-21(17)23(15-18-8-4-2-5-9-18)16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBYEARZHVNXEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Chloro N,n Dibenzyl 2 Methylaniline
Precursor Synthesis and Functionalization Pathways
The synthesis of the core aniline (B41778) structure is the foundational step, which is then followed by the introduction of the benzyl (B1604629) groups to the amino moiety.
Synthesis of 5-Chloro-2-methylaniline (B43014) from Aromatic Precursors (e.g., Reduction of 4-Chloro-2-nitrotoluene)
The primary and most documented method for synthesizing 5-Chloro-2-methylaniline is through the reduction of 4-Chloro-2-nitrotoluene. guidechem.comnih.gov This transformation is a classic example of nitroarene reduction, a fundamental reaction in the synthesis of aryl amines.
Several reduction methods have been reported. A common industrial approach involves catalytic hydrogenation. guidechem.com For instance, a method using an aluminum-nickel alloy as a catalyst for hydrogenation has been described, although it is noted to have high equipment demands. guidechem.com Another patented method describes the reduction using a polysulfide, such as sodium polysulphide, in the presence of an ammonium (B1175870) salt. google.com This process involves heating the reactants and then separating the resulting organic phase containing the desired aniline. google.com The reaction proceeds by adding 4-chloro-2-nitro-toluene to a heated aqueous solution of the polysulfide and ammonium salt, followed by distillation of the product. google.com
An alternative synthetic route starts from 4,5-dichloro-2-methylaniline. prepchem.com In this process, the starting material is subjected to hydrogenation at high temperature (220°C) and pressure (100 atmospheres) in the presence of a catalyst, yielding 5-Chloro-2-methylaniline with high purity. prepchem.com
Table 1: Comparison of Synthetic Routes to 5-Chloro-2-methylaniline
| Starting Material | Key Reagents/Catalysts | Reported Advantages/Disadvantages |
| 4-Chloro-2-nitrotoluene | Polysulfide, Ammonium Salt | High yield, low production cost, high safety. google.com |
| 4-Chloro-2-nitrotoluene | Aluminum-Nickel Alloy (Hydrogenation) | High equipment demands, expensive raw material. guidechem.com |
| 4,5-dichloro-2-methylaniline | Hydrogen, Proprietary Catalyst | High yield (82%) and purity (99%). prepchem.com |
Strategies for Introducing the N,N-Dibenzylamino Moiety
The introduction of two benzyl groups onto a primary aniline nitrogen to form a tertiary amine requires specific N-alkylation strategies. The N,N-dibenzylamino group can be valuable as a protecting group or as a participating group in more complex syntheses, such as in the preparation of β-lactams or glycosides. nih.govnih.gov
The most straightforward method is the direct benzylation of the primary amine using a benzylating agent. dergipark.org.tr However, controlling the degree of substitution is a significant challenge, as the reaction can yield a mixture of mono- and di-substituted products. dergipark.org.tr To achieve exhaustive benzylation, an excess of the benzylating agent and appropriate reaction conditions are necessary. The basicity of the nitrogen atom in the dibenzylamino moiety can also influence subsequent reactions, sometimes leading to side reactions like epimerization. nih.gov
Debenzylation, the reverse reaction, is also a well-established process, often accomplished through catalytic hydrogenolysis, which underscores the utility of the dibenzyl group as a removable protecting element in a larger synthetic scheme. ox.ac.uk
Direct Synthesis Routes to 5-Chloro-N,N-dibenzyl-2-methylaniline
Direct synthesis focuses on the final step: the formation of the tertiary amine from its immediate precursors.
N-Alkylation Approaches (e.g., Exhaustive Benzylation of 5-Chloro-2-methylaniline)
The synthesis of this compound can be achieved through the exhaustive N-alkylation of 5-Chloro-2-methylaniline. This reaction is a nucleophilic substitution where the primary amine attacks two equivalents of a benzyl halide, such as benzyl chloride or benzyl bromide. dergipark.org.trorgsyn.org
The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed during the reaction. orgsyn.org Common bases include sodium bicarbonate or potassium carbonate. orgsyn.orggoogle.com The choice of solvent can range from alcohols to aprotic solvents, depending on the specific conditions. electronicsandbooks.comresearchgate.net To drive the reaction towards the desired tertiary amine and minimize the formation of the secondary N-benzylaniline, a molar excess of the benzyl halide is often used. google.com One modified procedure enhances the rate of benzylation by using benzyl bromide in conjunction with potassium iodide, which generates the more reactive benzyl iodide in situ. dergipark.org.tr This approach, however, has been noted to produce both the desired N-benzyl product and the N,N-dibenzyl product. dergipark.org.tr
Table 2: General Conditions for N-Alkylation of Anilines with Benzyl Halides
| Amine Substrate | Benzylating Agent | Base | Solvent | Key Observations |
| Aniline | Benzyl Chloride | Sodium Bicarbonate | Water | An excess of aniline is used to minimize dibenzylation. orgsyn.org |
| Substituted Anilines | Benzyl Bromide, KI | Not specified | Ethanol | Use of KI enhances the reaction rate. dergipark.org.tr |
| Amine Compound | Benzyl Halide | Potassium Carbonate, Sodium Bicarbonate, or Triethylamine | Ethanol, Water | Molar ratio of amine to halide is between 1:2 and 1:3.6 to favor dibenzylation. google.com |
Transition-Metal-Catalyzed Amination Reactions (e.g., Buchwald-Hartwig Coupling if applicable to analogous systems)
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction typically couples an amine with an aryl halide or triflate. organic-chemistry.org In the context of synthesizing this compound, this reaction could be envisioned as coupling dibenzylamine (B1670424) with a suitable aryl halide precursor, such as 1,4-dichloro-2-methylbenzene.
The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. wikipedia.org The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine (B1218219) ligand, which stabilizes the palladium catalyst and facilitates the catalytic cycle. wiley.com Ligands have evolved from simple triarylphosphines to sophisticated, sterically hindered biarylphosphine ligands that allow for the coupling of a wide range of substrates, including less reactive aryl chlorides, under milder conditions. wikipedia.orgwiley.comrsc.org
While direct application to the final benzylation step of 5-chloro-2-methylaniline is not the standard approach, its principles are central to modern C-N bond formation and represent a viable strategy for constructing the N-aryl bond in analogous complex amine structures. thieme-connect.de
Exploration of Sustainable Synthesis Methodologies for N-Substituted Anilines
In recent years, there has been a significant push towards developing more environmentally friendly or "green" synthetic methods in chemistry. unibe.ch This is particularly relevant for the synthesis of N-substituted anilines, which are important intermediates.
Sustainable approaches to N-alkylation aim to replace hazardous reagents and minimize waste. One major strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which uses alcohols as alkylating agents instead of alkyl halides. acs.orgresearchgate.net This process, often catalyzed by transition metals like iridium or zinc, generates water as the only byproduct, making it highly atom-economical. acs.orgresearchgate.net The reaction proceeds via the catalyst temporarily "borrowing" hydrogen from the alcohol to form an aldehyde, which then undergoes reductive amination with the amine, followed by the return of the hydrogen. researchgate.net
Other green strategies include:
Reductive Alkylation: A one-pot reaction involving the reduction of a nitroarene to an amine, which then reacts with a carbonyl compound in the presence of a reducing system like Zinc/Acetic Acid. acs.org
Catalyst Development: Using earth-abundant and less toxic metal catalysts, such as those based on iron or cobalt, to replace precious metals like palladium and platinum. unibe.chrsc.org
Solvent Choice: Performing reactions in greener solvents like propylene (B89431) carbonate or under neat (solvent-free) conditions to reduce volatile organic compound (VOC) emissions. acsgcipr.orgmdpi.com
Dehydrogenative Aromatization: Synthesizing N-substituted anilines from cyclohexanones and amines using a gold-palladium alloy nanoparticle catalyst, which proceeds through dehydrative condensation followed by dehydrogenation. rsc.org
These sustainable methods offer powerful alternatives to traditional synthetic routes, reducing environmental impact while often providing high efficiency and selectivity. rsc.orgresearchgate.netvixra.org
Reactivity and Chemical Transformations of 5 Chloro N,n Dibenzyl 2 Methylaniline
Reactions Involving the Aromatic Ring System
The reactivity of the aniline (B41778) ring is significantly influenced by the electronic effects of its substituents. The N,N-dibenzylamino group is a potent activating group, while the chloro and methyl groups exert moderate deactivating and activating effects, respectively.
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) derivatives. numberanalytics.com The reaction proceeds through a two-step mechanism: initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The rate-determining step is typically the formation of this intermediate. lumenlearning.com
The regiochemical outcome of EAS on the 5-Chloro-N,N-dibenzyl-2-methylaniline ring is governed by the directing effects of the substituents. The N,N-dibenzylamino group is a powerful ortho-, para-director due to its ability to donate its lone pair of electrons into the ring, stabilizing the positive charge in the sigma complex at these positions. byjus.com The methyl group at the C2 position is also an ortho-, para-directing group, albeit weaker. Conversely, the chlorine atom at the C5 position is a deactivating but ortho-, para-directing substituent. numberanalytics.com
Given the substitution pattern, the positions open for electrophilic attack are C3, C4, and C6. The powerful directing effect of the N,N-dibenzylamino group would strongly favor substitution at the ortho (C6) and para (C4) positions relative to the nitrogen. The C2-methyl group reinforces this preference for the C4 and C6 positions. The C5-chloro group also directs ortho and para to itself, which corresponds to the C3 and C6 positions. The cumulative effect of these substituents suggests that electrophilic attack will preferentially occur at the C4 and C6 positions, with the C4 position often being sterically more accessible.
Interactive Table: Predicted Regioselectivity in EAS of this compound
| Position | Influence of N,N-dibenzylamino (at C1) | Influence of Methyl (at C2) | Influence of Chloro (at C5) | Overall Predicted Reactivity |
|---|---|---|---|---|
| C3 | Meta (unfavored) | Ortho (favored) | Ortho (favored) | Minor product |
| C4 | Para (highly favored) | Meta (unfavored) | Meta (unfavored) | Major product |
| C6 | Ortho (highly favored) | Para (favored) | Ortho (favored) | Major product (potential steric hindrance) |
Recent advances in catalysis have enabled the direct functionalization of C-H bonds, offering a more atom-economical approach than traditional cross-coupling reactions. rsc.org For aniline derivatives, the nitrogen atom can serve as a directing group to guide transition metal catalysts to specific C-H bonds. nih.gov
In the context of this compound, strategies for para-selective C-H olefination are of significant interest. Research has shown that palladium catalysts, in conjunction with specific ligands, can achieve high para-selectivity in the C-H olefination of N,N-dialkylanilines. nih.gov For instance, a Pd/S,O-ligand system has been demonstrated to effectively catalyze the reaction of N,N-dimethylaniline with ethyl acrylate, yielding the para-olefinated product with high selectivity. nih.gov This approach is applicable to a range of N,N-dialkylanilines, including those with electron-withdrawing substituents. nih.gov The mechanism of such reactions often involves the coordination of the palladium catalyst to the nitrogen atom, followed by cyclometalation at an ortho-C-H bond. Subsequent steps, potentially involving a Heck-type pathway, lead to the functionalized product.
Oxidative coupling reactions provide a direct method for the formation of biaryl linkages. nih.gov In the case of anilines, these reactions can lead to the formation of benzidine (B372746) derivatives, which are compounds with a 4,4'-diaminobiphenyl core structure. wikipedia.org The synthesis of benzidines often involves the treatment of anilines with oxidizing agents. wikipedia.org The oxidation of N,N-dimethylaniline with reagents like cupric chloride has been shown to produce not only dyes like crystal violet but also intermediates such as 4,4'-bis(dimethylamino)diphenylmethane, highlighting the complexity of these transformations. rsc.org
For this compound, an oxidative coupling reaction would be expected to proceed via the formation of a radical cation intermediate. The coupling would likely occur at the position para to the strongly activating N,N-dibenzylamino group, leading to the formation of a substituted benzidine derivative. The presence of the chloro and methyl substituents would influence the reaction's feasibility and the properties of the resulting dimer.
Transformations at the Nitrogen Center and Benzyl (B1604629) Moieties
The nitrogen atom and its benzyl substituents are also reactive sites within the this compound molecule.
N-Dealkylation is the removal of an alkyl group from an amine and is a significant transformation in both synthetic chemistry and drug metabolism. nih.gov For tertiary amines like this compound, N-dealkylation can be achieved through various chemical methods. nih.gov One common approach involves the use of chloroformates, such as phenyl chloroformate, followed by hydrolysis. nih.gov Oxidative methods, often catalyzed by transition metals, can also effect N-dealkylation. mdpi.comresearchgate.net For instance, manganese complexes have been shown to catalyze the oxidative demethylation of N,N-dimethylanilines. mdpi.comresearchgate.net The debenzylation of N-benzyl amines can be achieved through hydrogenolysis using a palladium catalyst, a process that can be facilitated by the addition of an acidic heterogeneous catalyst like niobic acid-on-carbon. nih.gov
N-Oxidation of tertiary amines leads to the formation of N-oxides. organic-chemistry.org This transformation can be accomplished using various oxidizing agents, including hydrogen peroxide in the presence of catalysts like flavin or ruthenium complexes, as well as peroxy acids. asianpubs.orgresearchgate.net The resulting N,N-dialkylaniline N-oxides are themselves synthetically useful intermediates. They exhibit enhanced reactivity, allowing for controlled functionalization of the aromatic ring under mild conditions, often without the need for metal catalysts. acs.org The N-oxidation of N,N-dimethylaniline has been studied in biological systems as well. nih.gov
Interactive Table: Common Reagents for N-Dealkylation and N-Oxidation
| Transformation | Reagent/Catalyst System | Product Type |
|---|---|---|
| N-Dealkylation (Debenzylation) | H2, Pd/C, Nb2O5/C | Secondary amine |
| N-Dealkylation | Phenyl chloroformate, then hydrolysis | Secondary amine |
| N-Dealkylation (Oxidative) | Manganese complexes with co-oxidants (e.g., mCPBA) | Secondary amine |
| N-Oxidation | H2O2, Flavin catalyst | N-oxide |
| N-Oxidation | m-Chloroperoxybenzoic acid (mCPBA) | N-oxide |
The benzylic C-H bonds (the CH₂ groups attached to the nitrogen) are susceptible to oxidation. The oxidation of the α-carbon of N-benzyl groups can lead to the formation of amides or the cleavage of the C-N bond. For example, the oxidative debenzylation of N-benzyl amides to the corresponding amides can be achieved using a bromo radical generated from an alkali metal bromide. acs.org In the case of tertiary amines with N-benzyl groups, electrochemical oxidation can selectively cleave the benzyl C-N bond to yield a carbonyl compound and a secondary amine. mdpi.com This process is thought to proceed through a nitrogen radical cation intermediate. mdpi.com The oxidation of benzylic halides to carbonyl compounds can also be achieved using reagents like pyridine (B92270) N-oxide in the presence of silver oxide. nih.gov In the context of this compound, oxidation at the α-carbon of the benzyl groups could lead to the formation of N-benzoyl-N-benzyl-5-chloro-2-methylaniline or, with C-N bond cleavage, to benzaldehyde (B42025) and the corresponding secondary amine.
Transformations Involving the Chloro-Substituent
The chloro group on the aromatic ring of this compound is a key functional handle for a variety of chemical transformations. Its reactivity is influenced by the electronic properties of the other substituents on the benzene ring: the ortho-methyl group and the para-dibenzylamino group.
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. nih.gov The mechanism typically proceeds via a two-step addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. psu.edu The stability of this intermediate is crucial for the reaction to proceed.
For an SNAr reaction to be favorable, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. nih.govnih.gov These groups stabilize the negative charge of the Meisenheimer complex through resonance or inductive effects.
In the case of this compound, the substituents on the ring are an ortho-methyl group and a para-dibenzylamino group. The methyl group is a weak electron-donating group (EDG), while the dibenzylamino group is a strong electron-donating group. Both EDGs increase the electron density of the aromatic ring, which destabilizes the negatively charged Meisenheimer intermediate required for the SNAr mechanism. Consequently, this compound is considered to be highly deactivated towards classical SNAr reactions. Substitution of the chloro group by common nucleophiles under standard SNAr conditions would be extremely slow or would not occur at all.
For a successful reaction, highly activated aryl halides are typically required. For instance, the reaction of 2-chloro-3,5-dinitropyridine (B146277) with aniline proceeds because the two nitro groups strongly withdraw electron density, facilitating nucleophilic attack. researchgate.net The lack of such activating groups on this compound renders it a poor substrate for this class of reaction.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds and are a primary method for functionalizing aryl halides. nih.gov While specific documented examples for this compound are not prevalent in the surveyed literature, its reactivity can be inferred from established principles for related aryl chlorides. Aryl chlorides are known to be less reactive than the corresponding bromides or iodides due to the stronger C-Cl bond, making the initial oxidative addition step to the palladium(0) catalyst more challenging. libretexts.org
Modern advancements, particularly the development of bulky, electron-rich phosphine (B1218219) ligands (e.g., X-Phos, SPhos) and N-heterocyclic carbene (NHC) ligands, have enabled the efficient coupling of these less reactive aryl chlorides. mdpi.com
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction creates a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide. libretexts.orgyoutube.com For an unactivated aryl chloride like this compound, successful coupling would likely require a specialized catalyst system. Research on similar substrates, such as chloroanisole, demonstrates the need for robust ligands to achieve good yields. researchgate.net
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides
| Aryl Chloride | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | >95 |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / P(t-Bu)₃ | KF | THF | 50 | 85-95 |
This table presents data for analogous compounds to illustrate typical reaction conditions. Data is sourced from studies on related substrates. nih.govresearchgate.netresearchgate.net
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reactivity order for the halide is I > Br > Cl, making aryl chlorides the most challenging substrates. youtube.com Copper-free conditions and specialized ligands are often employed to improve reaction efficiency and scope. For this compound, high temperatures and a carefully chosen ligand/base system would be necessary to facilitate the coupling.
Table 2: Representative Conditions for Sonogashira Coupling of Aryl Chlorides
| Aryl Chloride | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Chlorobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | n-BuNH₂ | Benzene | 100 | 89 |
| 4-Chloroacetophenone | Phenylacetylene | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 120 | 92 |
This table presents data for analogous compounds to illustrate typical reaction conditions. Data is sourced from general reviews and studies on related substrates. nih.govwikipedia.orglibretexts.org
Heck Coupling
The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org Similar to other cross-coupling reactions, aryl chlorides are less reactive. The reaction often requires higher temperatures and specific catalyst systems, such as palladacycles or palladium complexes with bulky phosphine ligands, to achieve good conversion. mdpi.com A potential intramolecular Heck reaction could be envisioned if the substrate were modified to contain an alkenyl chain, a strategy used for indole (B1671886) synthesis from o-haloanilines. nih.gov
Table 3: Representative Conditions for Heck Coupling of Aryl Chlorides
| Aryl Chloride | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 4-Chloroanisole | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | NaOAc | DMA | 150 | 85 |
| Chlorobenzene | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 140 | 77 |
This table presents data for analogous compounds to illustrate typical reaction conditions. Data is sourced from studies on related substrates. nih.govresearchgate.net
Participation in Conjugate Addition Reactions (e.g., Michael Addition with Related N,N-Dibenzyl Amides)
The Michael addition, a type of conjugate addition, involves the 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). masterorganicchemistry.comyoutube.com
It is critical to note that This compound , being an aromatic amine, does not possess the α,β-unsaturated carbonyl moiety required to function as a Michael acceptor. Therefore, it does not directly participate in Michael addition reactions in this capacity.
However, as specified, the reactivity of structurally related N,N-dibenzyl amides in conjugate additions provides relevant chemical context. α,β-Unsaturated amides, such as (E)-N,N-dibenzylcrotonamide, can serve as Michael acceptors, although they are generally less reactive than the corresponding ketones or esters. The addition of nucleophiles to these substrates is an important method for forming C-C and C-heteroatom bonds.
For example, the sulfa-Michael addition to (E)-N,N-dibenzylcrotonamide has been achieved using organocatalysts, demonstrating that the N,N-dibenzyl amide functionality can be a viable, albeit challenging, Michael acceptor.
Table 4: Example of Michael Addition with a Related N,N-Dibenzyl Amide
| Michael Acceptor | Michael Donor | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| (E)-N,N-Dibenzylcrotonamide | 1-Propanethiol | Bifunctional iminophosphorane | Toluene | 23 | 94 |
This table presents data for analogous compounds to illustrate typical reaction conditions. Data is sourced from studies on related substrates. nih.gov
Advanced Spectroscopic and Structural Elucidation Studies of 5 Chloro N,n Dibenzyl 2 Methylaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 5-Chloro-N,N-dibenzyl-2-methylaniline, both ¹H and ¹³C NMR would provide unambiguous evidence for its constitution by mapping the chemical environment of each proton and carbon atom.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the chloro-substituted aniline (B41778) ring and the two benzyl (B1604629) groups, as well as characteristic signals for the benzylic methylene (B1212753) protons and the methyl group. The protons on the substituted aniline ring are anticipated to appear as two doublets and a singlet or three distinct signals in the aromatic region, with coupling constants indicating their ortho, meta, and para relationships. The ten protons of the two equivalent benzyl groups would likely appear as a multiplet. The four benzylic protons (CH₂) would give rise to a singlet, and the methyl group (CH₃) protons would also appear as a singlet, typically in the upfield region.
The ¹³C NMR spectrum would complement the proton data, showing distinct resonances for each unique carbon atom. This includes the six carbons of the substituted aniline ring, the two benzylic carbons, the twelve carbons of the two benzyl rings (with some potentially overlapping), and the methyl carbon. The chemical shifts would be influenced by the electron-withdrawing chlorine atom, the electron-donating methyl and amino groups, and the aromatic rings.
Predicted ¹H NMR Data for this compound Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic-H (Aniline Ring) | 6.8 - 7.2 | m | 3H |
| Aromatic-H (Benzyl Rings) | 7.2 - 7.4 | m | 10H |
| Benzylic CH₂ | ~4.5 | s | 4H |
Predicted ¹³C NMR Data for this compound Solvent: CDCl₃
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-N (Aniline Ring) | 145 - 150 |
| C-CH₃ (Aniline Ring) | 125 - 130 |
| C-H (Aniline Ring) | 128 - 132 |
| C-H (Aniline Ring) | 120 - 125 |
| C-Cl (Aniline Ring) | 130 - 135 |
| C-H (Aniline Ring) | 115 - 120 |
| Benzylic CH₂ | 50 - 55 |
| C-ipso (Benzyl Rings) | 138 - 142 |
| C-ortho, C-meta, C-para (Benzyl Rings) | 125 - 130 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and vibrational modes within a molecule. For this compound, these spectra would reveal characteristic bands corresponding to the vibrations of its various bonds.
Key expected vibrational frequencies include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Aliphatic C-H stretching: From the methyl and methylene groups, appearing just below 3000 cm⁻¹.
Aromatic C=C stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ region, characteristic of the phenyl rings.
C-N stretching: The tertiary amine C-N bond would exhibit a stretching vibration in the 1350-1250 cm⁻¹ region.
C-Cl stretching: A strong band in the fingerprint region, typically between 800 and 600 cm⁻¹, confirming the presence of the chloro-substituent.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings.
Predicted IR and Raman Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Strong |
| CH₂ Bend | ~1450 | Medium | Medium |
| C-N Stretch | 1350 - 1250 | Medium-Strong | Weak |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Determination
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₂₁H₂₀ClN), the molecular weight is approximately 333.85 g/mol . The high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), appearing at m/z 333 and 335.
The primary fragmentation pathway in electron ionization (EI) mass spectrometry is expected to be the cleavage of the C-N bond to lose a benzyl radical, leading to a stable dibenzylaminium-type cation. Another significant fragmentation is the formation of the tropylium ion (C₇H₇⁺) at m/z 91, which is a very common and stable fragment for benzyl-containing compounds.
Predicted Mass Spectrometry Fragmentation Data
| m/z | Proposed Fragment Ion | Formula | Notes |
|---|---|---|---|
| 333/335 | [M]⁺ | [C₂₁H₂₀ClN]⁺ | Molecular ion peak showing 3:1 isotopic pattern. |
| 242/244 | [M - C₇H₇]⁺ | [C₁₄H₁₃ClN]⁺ | Loss of a benzyl radical. |
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
In N-benzylaniline, the nitrogen atom exhibits a nearly planar geometry, and the two aromatic rings are oriented almost perpendicular to each other. nih.govresearchgate.net For this compound, the nitrogen atom is also expected to have a trigonal planar or very shallow trigonal pyramidal geometry. The three bulky phenyl rings (one substituted aniline and two benzyls) will arrange themselves to minimize steric hindrance, likely adopting a propeller-like conformation. The C-Cl, C-N, and C-C bond lengths and angles would be within the expected ranges for sp² and sp³ hybridized atoms.
Hypothetical Crystallographic Parameters Based on Analogs
| Parameter | Expected Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| C(aromatic)-Cl bond length | ~1.74 Å |
| C(aromatic)-N bond length | ~1.40 Å |
| C(benzyl)-N bond length | ~1.47 Å |
| C-N-C bond angle | ~118-120° |
Electronic Spectroscopy (UV-Vis) for Elucidation of Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the π→π* and n→π* transitions of chromophores. The chromophore in this compound is the substituted aniline system, which includes the phenyl ring and the nitrogen lone pair, extended by the two benzyl groups.
Predicted UV-Vis Absorption Data Solvent: Ethanol or Hexane
| λ_max (nm) | Electronic Transition | Chromophore |
|---|---|---|
| ~210 nm | π→π* | Benzene (B151609) ring (E2-band) |
| ~260 nm | π→π* | Benzene ring (B-band) |
Applications of 5 Chloro N,n Dibenzyl 2 Methylaniline in Complex Organic Synthesis
As a Versatile Building Block for Diversified Molecular Architectures
The structure of 5-Chloro-N,N-dibenzyl-2-methylaniline makes it a potentially versatile building block for constructing a variety of complex molecules. The strategic placement of chloro, methyl, and dibenzylamino groups on the aniline (B41778) ring provides multiple sites for synthetic modification. The N,N-dibenzyl groups can function as protecting groups for the nitrogen atom, which can be removed under specific conditions (e.g., catalytic hydrogenolysis) to reveal the secondary or primary amine for further functionalization.
The aromatic ring itself is activated by the nitrogen atom and substituted with groups that can direct further reactions, such as electrophilic aromatic substitution, or participate in cross-coupling reactions. This multi-functional nature allows it to serve as a scaffold upon which molecular complexity can be built.
Table 1: Structural Features and Potential for Synthetic Elaboration
| Feature | Potential Reaction Site/Role | Possible Transformations |
|---|---|---|
| N,N-Dibenzyl Group | Protecting Group | Catalytic Hydrogenolysis (Debenzylation) |
| Aromatic Ring | C-H bonds (positions 3, 4, 6) | Electrophilic Aromatic Substitution, Lithiation, C-H Activation |
| Chloro Group | C-Cl bond | Nucleophilic Aromatic Substitution, Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) |
Precursor in the Synthesis of Advanced Heterocyclic and Polycyclic Systems
Substituted anilines are fundamental precursors for a vast array of heterocyclic compounds. While the tertiary nature of this compound prevents its direct use in many common cyclization reactions that require an N-H bond, its role as a masked primary aniline is significant.
Following debenzylation to yield 5-chloro-2-methylaniline (B43014), the resulting primary amine is a well-known intermediate for heterocyclic synthesis. For instance, 5-chloro-2-methylaniline can undergo diazotization followed by coupling with other aromatic compounds to form azo dyes, which are themselves a class of heterocyclic systems. guidechem.comgoogle.com Furthermore, this primary amine can react with 1,2-dicarbonyl compounds or their equivalents to form the backbone of important heterocyclic scaffolds. One of the most prominent applications for anilines in modern synthesis is the preparation of N-heterocyclic carbene (NHC) precursors. beilstein-journals.org The debenzylated aniline could be condensed with glyoxal (B1671930) and subsequently cyclized to form an imidazolium (B1220033) salt, the direct precursor to an NHC ligand. beilstein-journals.org
The inherent structure of this compound could also potentially be used in intramolecular cyclization reactions, such as a Pictet-Spengler or Friedel-Crafts type reaction involving the benzyl (B1604629) groups and the aniline ring, to form polycyclic frameworks, although such specific reactions for this compound are not documented.
Utility in the Development of Novel Synthetic Methodologies as a Model Substrate or Catalyst Precursor
In the development of new synthetic methods, well-defined molecules are often used as model substrates to test the scope, efficiency, and selectivity of a new reaction. This compound, with its distinct substitution pattern and multiple functional groups of varying reactivity, could serve as a useful substrate for this purpose. For example, it could be employed to test new catalytic systems for selective C-H activation, C-N bond cleavage (debenzylation), or C-Cl bond functionalization.
As a catalyst precursor, its primary role would emerge after transformation. As mentioned previously, conversion to an N-heterocyclic carbene (NHC) precursor is a plausible route. beilstein-journals.org NHCs are a revolutionary class of organocatalysts and ligands for transition metals. semanticscholar.orgresearchgate.net The electronic and steric properties of the resulting NHC would be directly influenced by the chloro and methyl substituents on the aniline ring, allowing for systematic tuning of the catalyst's performance. The synthesis of NHC precursors from anilines is a common strategy to create libraries of ligands for catalyst screening in various organic transformations. beilstein-journals.org
Role in Material Science Precursors (e.g., for conductive polymers or dyes)
The most direct and established application for the core structure of this compound lies in the synthesis of dyes. The parent primary amine, 5-chloro-2-methylaniline, is a commercial dyestuff intermediate known by names such as Fast Red KB Base or Azoene Fast Red KB Base. nih.gov It is used as a diazo component, which, after being converted to a diazonium salt, is coupled with other aromatic compounds (coupling components) to produce a wide range of azo dyes. guidechem.comgoogle.com These dyes are used extensively in the textile industry.
Therefore, this compound is a protected derivative of a key dye intermediate. It could be used in synthetic sequences where the amine needs to be protected during other molecular modifications, with the final step being debenzylation and diazotization to form the target dye.
Table 2: Examples of Dyes and Intermediates Derived from the 5-Chloro-2-methylaniline Core
| Precursor | CAS Number | Resulting Product/Intermediate Class | Application |
|---|---|---|---|
| 5-Chloro-2-methylaniline (Fast Red KB Base) | 95-79-4 | Azo Dyes | Textile and Pigment Industry nih.gov |
| 5-Chloro-2-methylaniline | 95-79-4 | Naphthol AS-KB | Azoic Coupling Component google.com |
Design and Synthesis of Ligands in Organometallic Catalysis
The design of ligands is central to modern organometallic catalysis, enabling control over the reactivity, selectivity, and stability of metal catalysts. semanticscholar.org Substituted anilines are crucial building blocks for several important classes of ligands.
As detailed in sections 6.2 and 6.3, the most probable route for this compound to be used in ligand synthesis is through its conversion to 5-chloro-2-methylaniline. This primary amine can then be incorporated into various ligand frameworks. The synthesis of N-heterocyclic carbene (NHC) ligands is a prominent example. researchgate.netmdpi.com The electronic nature of the aniline-derived wingtip of the NHC is critical to its coordination properties. The presence of an electron-withdrawing chloro group and an electron-donating methyl group on the phenyl ring provides a specific electronic profile that can be beneficial for certain catalytic applications. By modifying the aniline precursor, chemists can fine-tune the properties of the resulting metal complex for specific reactions like cross-coupling, metathesis, or hydrogenation.
Future Research Directions and Unexplored Reactivity of 5 Chloro N,n Dibenzyl 2 Methylaniline
Development of More Efficient and Atom-Economical Synthetic Routes
The traditional synthesis of 5-Chloro-N,N-dibenzyl-2-methylaniline would likely proceed via the direct N-alkylation of 5-chloro-2-methylaniline (B43014) with a benzyl (B1604629) halide, such as benzyl bromide, in the presence of a stoichiometric base. This classical approach, while functional, suffers from inherent drawbacks, including the generation of significant salt waste and the use of hazardous alkylating agents. Future research should prioritize the development of greener and more atom-economical alternatives.
Catalytic "borrowing hydrogen" or "hydrogen autotransfer" methodologies represent a state-of-the-art alternative. This approach utilizes benzyl alcohol, a more benign alkylating agent, in the presence of a transition-metal catalyst. The reaction proceeds through the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the aniline (B41778), regenerating the catalyst and producing water as the sole byproduct. Another promising strategy is the direct reductive amination of benzaldehyde (B42025) with 5-chloro-2-methylaniline, using a suitable reducing agent. A comparative overview of these potential synthetic routes highlights the advantages of modern catalytic methods.
Table 1: Comparison of Proposed Synthetic Routes to this compound
| Method | Reagents | Byproducts | Atom Economy | Key Advantages/Disadvantages |
| Classical N-Alkylation | 5-Chloro-2-methylaniline, Benzyl Bromide, Base (e.g., K₂CO₃) | Halide Salt (e.g., KBr), Water | Low | Simple setup; generates stoichiometric waste. |
| Catalytic Hydrogen Autotransfer | 5-Chloro-2-methylaniline, Benzyl Alcohol, Catalyst (e.g., Ru, Ir) | Water | High | Green alkylating agent; minimal waste. |
| Direct Reductive Amination | 5-Chloro-2-methylaniline, Benzaldehyde, Reducing Agent (e.g., H₂, NaBH₃CN) | Water | Moderate to High | Avoids benzyl halides; may require stoichiometric reductant. |
Investigation of Unconventional Functionalization Pathways on the Aromatic and Dibenzyl Moieties
The structure of this compound offers multiple sites for subsequent chemical modification, presenting a rich field for methodological exploration. The electron-donating N,N-dibenzylamino and methyl groups strongly activate the central aniline ring for electrophilic aromatic substitution, while the chloro group acts as a deactivating director. The interplay of these directing effects could lead to complex and potentially valuable regiochemical outcomes in reactions such as nitration, halogenation, or Friedel-Crafts acylation.
Beyond the central aromatic core, the dibenzyl moieties offer distinct reactivity. The benzylic C-H bonds are susceptible to radical-based transformations or oxidation. More sophisticated approaches could involve directed metalation-trapping sequences. For instance, directed ortho-lithiation of the benzyl groups, followed by quenching with various electrophiles, could provide a powerful tool for installing a wide range of functional groups, transforming the peripheral phenyl rings into highly decorated structures.
Table 2: Potential Functionalization Reactions for this compound
| Target Moiety | Reaction Type | Potential Reagents | Introduced Functional Group |
| Aniline Ring | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Nitro (-NO₂) |
| Aniline Ring | Electrophilic Aromatic Substitution | Br₂, FeBr₃ | Bromo (-Br) |
| Dibenzyl Moiety (Benzylic C-H) | Radical Halogenation | N-Bromosuccinimide (NBS) | Bromo (-Br) |
| Dibenzyl Moiety (Aromatic C-H) | Directed ortho-Lithiation | n-BuLi, then Electrophile (e.g., CO₂) | Carboxylic Acid (-COOH) |
Integration into Flow Chemistry and Automated Synthesis Platforms
The synthesis and derivatization of molecules like this compound are well-suited for translation from traditional batch processing to continuous flow chemistry. beilstein-journals.org Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for managing exothermic reactions or handling unstable intermediates. uc.pt The modular nature of flow systems allows for the sequential coupling of reactors, enabling multi-step syntheses without the need for intermediate isolation and purification. uc.pt
Automated synthesis platforms, which often incorporate flow reactors, could accelerate the exploration of this compound's chemical space. nih.gov By integrating robotic liquid handlers, in-line purification modules, and analytical tools, such systems can perform high-throughput screening of reaction conditions or rapidly generate a library of derivatives for further study. nih.govmdpi.com This approach would be invaluable for optimizing the synthetic routes outlined in section 7.1 or for exploring the functionalization pathways described in section 7.2 in a time- and resource-efficient manner.
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
A deeper understanding of the kinetics, mechanisms, and potential side reactions involved in the synthesis and functionalization of this compound can be achieved through the use of advanced, real-time spectroscopic monitoring techniques. nih.gov Methods such as in-situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and particularly Nuclear Magnetic Resonance (NMR) spectroscopy can provide continuous data from a reacting mixture. nih.govrsc.org
FlowNMR, for example, is a powerful, non-invasive technique for monitoring reactions as they occur within a flow reactor. rsc.org It allows for the accurate quantification of reactants, intermediates, and products over time, facilitating rapid reaction optimization. For reactions involving low-concentration species or subtle transformations, highly sensitive techniques like Signal Amplification By Reversible Exchange (SABRE) could be explored to hyperpolarize the nuclear spins of target molecules, dramatically enhancing the NMR signal and enabling detection at levels far below conventional limits. nih.gov
Exploration of Supramolecular Assemblies and Material Applications Beyond Traditional Organic Synthesis
The unique steric bulk and electronic properties of this compound and its derivatives suggest intriguing possibilities in the realm of supramolecular chemistry and materials science. The molecule's shape and electron-rich aromatic surfaces could allow it to act as a guest within the cavities of larger host molecules, such as cyclodextrins or self-assembled cages. nih.gov Encapsulation could modulate its reactivity or protect it from degradation. nih.gov
Furthermore, by introducing coordinating functional groups onto its structure (as discussed in section 7.2), the molecule could be transformed into a building block, or ligand, for the construction of metal-organic frameworks (MOFs) or discrete supramolecular assemblies. researchgate.net The resulting materials could exhibit novel properties for applications in gas storage, catalysis, or molecular sensing. The extended π-systems of the three aromatic rings also hint at potential applications in organic electronics, where it might serve as a component in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), provided its electronic properties can be appropriately tuned through synthetic modification.
Q & A
Basic Question: What are the common synthetic routes for preparing 5-Chloro-N,N-dibenzyl-2-methylaniline and related derivatives?
Answer:
The synthesis of chloro-substituted benzamide/benzylamine derivatives typically involves amidation or alkylation reactions. For example:
- Amidation : Reacting 5-chloro-2-methylbenzoic acid with dibenzylamine using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) at room temperature .
- Alkylation : Introducing benzyl groups via nucleophilic substitution using benzyl halides under basic conditions (e.g., NaH in THF) .
Key considerations : Monitor reaction progress via TLC and optimize solvent polarity to enhance yield.
Basic Question: What characterization techniques are essential for confirming the structure of this compound?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm for benzyl groups) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Question: How can density functional theory (DFT) be applied to study the electronic properties of this compound?
Answer:
- Use Becke’s three-parameter hybrid functional (B3LYP) to calculate molecular orbitals, electrostatic potentials, and charge distribution .
- Incorporate Lee-Yang-Parr (LYP) correlation functionals to model electron correlation effects, particularly for halogenated aromatic systems .
- Validate computational results against experimental UV-Vis spectra or X-ray crystallography data .
Advanced Question: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Answer:
- Systematic modifications : Vary substituents (e.g., sulfonamide groups, halogen positions) and test against cancer cell lines (e.g., MCF-7, HCT-116) .
- Dose-response assays : Determine IC₅₀ values and compare selectivity indices (SI) using normal cell lines (e.g., hTERT-RPE1) .
- Statistical analysis : Use ANOVA to identify significant differences in bioactivity across derivatives .
Advanced Question: How can contradictory data in biological activity reports be resolved?
Answer:
- Purity verification : Re-analyze compounds via HPLC and elemental analysis to rule out impurities .
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Reproducibility checks : Repeat experiments in triplicate and cross-validate with independent labs .
Advanced Question: What crystallographic techniques are recommended for resolving the crystal structure of this compound?
Answer:
- Use single-crystal X-ray diffraction with the SHELXTL software suite for structure refinement .
- Optimize crystal growth via slow evaporation in solvents like DCM/hexane .
- Analyze packing diagrams to identify intermolecular interactions (e.g., π-π stacking, halogen bonding) .
Basic Question: What in vitro assays are suitable for profiling the biological activity of this compound?
Answer:
- Antiproliferative assays : MTT or SRB assays on cancer cell lines (e.g., MDA-MB-231) with 72-hour incubation .
- Tubulin polymerization inhibition : Measure absorbance at 340 nm to quantify microtubule destabilization .
- Apoptosis detection : Use Annexin V/PI staining and flow cytometry .
Advanced Question: How does this compound inhibit tubulin polymerization?
Answer:
- Mechanism : Competes with colchicine at the β-tubulin binding site, disrupting microtubule dynamics .
- Validation : Perform molecular docking (e.g., AutoDock Vina) to visualize interactions with residues like ASN258 and GLN11 .
- In vitro confirmation : Compare IC₅₀ values with known tubulin inhibitors (e.g., combretastatin A-4) .
Basic Question: How can solubility challenges be addressed during formulation for biological testing?
Answer:
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based solutions .
- Surfactants : Add Tween-80 or Cremophor EL to enhance aqueous dispersion .
- pH adjustment : Prepare phosphate-buffered saline (PBS, pH 7.4) for in vitro studies .
Advanced Question: What methodologies are used to identify metabolic pathways of this compound?
Answer:
- In vitro metabolism : Incubate with liver microsomes (e.g., human CYP450 enzymes) and analyze via LC-MS .
- Metabolite profiling : Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) using high-resolution mass spectrometry .
Advanced Question: How can in vivo toxicity be evaluated for this compound?
Answer:
- Rodent models : Administer compound via intraperitoneal injection and monitor organ histopathology (e.g., liver, kidneys) .
- Acute toxicity : Determine LD₅₀ using OECD Guideline 423 .
- Genotoxicity : Perform Ames tests to assess mutagenic potential .
Advanced Question: How can molecular docking guide the optimization of derivatives for enhanced binding affinity?
Answer:
- Target selection : Dock derivatives into the colchicine-binding site of tubulin (PDB: 1SA0) .
- Scoring functions : Use AutoDock’s binding energy calculations to prioritize derivatives with ΔG < -8 kcal/mol .
- Dynamic validation : Run MD simulations (e.g., GROMACS) to assess binding stability over 100 ns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
